2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(pyridin-4-ylmethyl)acetamide
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Overview
Description
2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(pyridin-4-ylmethyl)acetamide is a complex organic compound that belongs to the class of benzazepines Benzazepines are heterocyclic compounds known for their diverse biological activities
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. Benzazepine derivatives, which are structurally similar to this compound, have been known to exhibit a wide range of biological activities . They have been found promising for the treatment of cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure .
Mode of Action
Benzazepine derivatives have been found to exhibit antibacterial activity, act as sodium channel blockers, and inhibit squalene synthase, which makes them safe and effective in the treatment of hyperlipidemia .
Biochemical Pathways
The benzazepine derivatives have been found to interact with various biochemical pathways related to cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure .
Result of Action
Benzazepine derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(pyridin-4-ylmethyl)acetamide typically involves multiple steps:
Formation of the Benzazepine Core: The benzazepine core can be synthesized through the lithiation of o-benzylaniline in the presence of a base, followed by reaction with an appropriate ester and subsequent cyclization.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the benzazepine intermediate under basic conditions.
Attachment of the Pyridin-4-ylmethylacetamide Moiety: This step involves the coupling of the benzazepine-sulfanyl intermediate with pyridin-4-ylmethylacetamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).
Major Products
Sulfoxides and Sulfones: Formed from oxidation of the sulfanyl group.
Alcohols: Formed from reduction of the carbonyl group in the pyridin-4-ylmethylacetamide moiety.
Substituted Benzazepines: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
1-benzazepines: Compounds with a similar benzazepine core but different substituents.
2-benzazepines: Isomeric structures with the benzene ring attached at different positions on the azepine ring.
Properties
IUPAC Name |
2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]-N-(pyridin-4-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c22-17(20-11-13-7-9-19-10-8-13)12-24-16-6-5-14-3-1-2-4-15(14)21-18(16)23/h1-4,7-10,16H,5-6,11-12H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOYHZCZNYRRNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1SCC(=O)NCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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